molecular formula C22H24N2O8 B8235182 (2Z,4R,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione

(2Z,4R,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione

Cat. No.: B8235182
M. Wt: 444.4 g/mol
InChI Key: JYHCQVWYCGHXGP-DWEHBZJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “(2Z,4R,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione” is known as 3,4-Dichloroamphetamine. It is an amphetamine derivative that was first synthesized by Eli Lilly in the 1960s. This compound has a number of pharmacological actions, primarily acting as a highly potent and selective serotonin releasing agent. It binds to the serotonin transporter with high affinity and also acts as a selective serotonergic neurotoxin .

Preparation Methods

The synthesis of 3,4-Dichloroamphetamine involves several steps:

    Reaction of 3,4-Dichlorobenzyl Chloride with Cyanide Anion: This step produces 3,4-Dichlorophenylacetonitrile.

    Reaction with Sodium Methoxide and Ethylacetate: This step yields Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile.

    Removal of the Nitrile Group: This is done in the presence of sulfuric acid to produce 3,4-Dichlorophenylacetone.

    Oxime Formation with Hydroxylamine: This step forms N-[1-(3,4-dichlorophenyl)propan-2-ylidene]hydroxylamine.

    Reduction of the Oxime: This final step completes the synthesis of 3,4-Dichloroamphetamine.

Chemical Reactions Analysis

3,4-Dichloroamphetamine undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include sodium methoxide, ethylacetate, sulfuric acid, and hydroxylamine. The major products formed from these reactions include 3,4-Dichlorophenylacetonitrile, Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile, and 3,4-Dichlorophenylacetone .

Scientific Research Applications

3,4-Dichloroamphetamine has several scientific research applications:

Mechanism of Action

3,4-Dichloroamphetamine exerts its effects primarily by acting as a serotonin releasing agent. It binds to the serotonin transporter with high affinity, leading to the release of serotonin into the synaptic cleft. This increase in serotonin levels can affect various physiological and psychological processes. Additionally, it acts as a selective serotonergic neurotoxin, which can lead to neurotoxicity in serotonergic neurons .

Comparison with Similar Compounds

3,4-Dichloroamphetamine is unique in its high potency and selectivity as a serotonin releasing agent. Similar compounds include:

  • 3-Methoxy-4-methylamphetamine
  • Cericlamine
  • Chlorphentermine
  • Clortermine
  • Etolorex
  • 3,4-Methylenedioxyamphetamine
  • Para-chloroamphetamine
  • Paramethoxyamphetamine

These compounds share structural similarities but differ in their pharmacological profiles and potencies .

Properties

IUPAC Name

(2Z,4R,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,30-32H,7,23H2,1-3H3/b20-14-/t9-,10-,15+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHCQVWYCGHXGP-DWEHBZJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(N)O)C(=O)C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)/C(=C(\N)/O)/C(=O)[C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.